Cas no 50827-65-1 (Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl-)
Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl-
-
- Inchi: 1S/C10H12O4/c1-6-8(13-2)4-9(14-3)7(5-11)10(6)12/h4-5,12H,1-3H3
- InChI Key: CTXUCCXIXZISCK-UHFFFAOYSA-N
- SMILES: C(=O)C1=C(OC)C=C(OC)C(C)=C1O
Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8771082-1.0g |
2-hydroxy-4,6-dimethoxy-3-methylbenzaldehyde |
50827-65-1 | 95% | 1.0g |
$0.0 | 2023-01-08 |
Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl- Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl-
Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl- (CAS No: 50827-65-1)
Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl- is a structurally unique aromatic aldehyde with significant potential in various chemical and biological applications. This compound, identified by the CAS registry number 50827-65-1, has garnered attention due to its distinctive aromatic aldehyde functional group and the presence of multiple methoxy substituents, which contribute to its diverse reactivity and bioactivity.
The molecular structure of Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl is characterized by a benzene ring substituted with a hydroxyl group at position 2, methoxy groups at positions 4 and 6, and a methyl group at position 3. This arrangement of substituents imparts unique electronic and steric properties to the molecule. The aromatic aldehyde group at position 1 is particularly reactive, making it a valuable substrate for various organic transformations. Recent studies have highlighted its role in the synthesis of complex natural products and bioactive molecules.
One of the most promising applications of Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl lies in its use as an intermediate in the synthesis of pharmaceutical agents. The compound's ability to undergo nucleophilic addition reactions has been exploited in the development of novel drug candidates targeting various diseases. For instance, researchers have reported its utility in the synthesis of compounds with potential anti-inflammatory and antioxidant properties.
In addition to its pharmaceutical applications, Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl has found relevance in the field of materials science. Its ability to form stable coordination complexes with transition metals has been explored for applications in catalysis and sensor technology. Recent advancements have demonstrated its potential as a ligand in metalloporphyrin-based sensors for detecting environmental pollutants.
The synthesis of Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. The introduction of methoxy groups is achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. The final step involves oxidation to introduce the aldehyde group. Researchers have recently developed more efficient synthetic routes that minimize the use of hazardous reagents and reduce reaction times.
From a biological standpoint, Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl exhibits interesting bioactivity profiles. Studies have shown that it possesses moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to inhibit enzymes such as tyrosinase has been explored for applications in skin whitening products.
The compound's stability under various conditions has also been a subject of recent research. Investigations into its thermal and photochemical stability have provided insights into its suitability for large-scale industrial applications. Results indicate that Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl is relatively stable under normal storage conditions but may degrade upon prolonged exposure to light or high temperatures.
In conclusion, Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl (CAS No: 50827-65) is a versatile compound with a wide range of applications across different fields. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
50827-65-1 (Benzaldehyde, 2-hydroxy-4,6-dimethoxy-3-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)